molecular formula C13H8ClIN2O2S B8727039 1-(benzenesulfonyl)-6-chloro-4-iodoindazole

1-(benzenesulfonyl)-6-chloro-4-iodoindazole

Cat. No.: B8727039
M. Wt: 418.64 g/mol
InChI Key: LDSYTQIQMLICMM-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-6-chloro-4-iodoindazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have been studied for their diverse biological activities and potential therapeutic applications. The presence of chloro, iodo, and phenylsulfonyl groups in this compound suggests it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-6-chloro-4-iodoindazole typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chloro and iodo groups to the indazole core.

    Sulfonylation: Attachment of the phenylsulfonyl group.

For example, starting from a suitable indazole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Iodination might be performed using iodine or an iodine source in the presence of an oxidizing agent. Sulfonylation can be carried out using phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-6-chloro-4-iodoindazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodo group can participate in coupling reactions like Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-indazole derivative, while coupling reactions could introduce various aryl or alkynyl groups.

Scientific Research Applications

1-(benzenesulfonyl)-6-chloro-4-iodoindazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-6-chloro-4-iodoindazole would depend on its specific biological or chemical target. It might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding or chemical modification. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-indazole
  • 6-iodo-1H-indazole
  • 1-(phenylsulfonyl)-1H-indazole

Uniqueness

The combination of chloro, iodo, and phenylsulfonyl groups in 1-(benzenesulfonyl)-6-chloro-4-iodoindazole makes it unique compared to other indazole derivatives

Properties

Molecular Formula

C13H8ClIN2O2S

Molecular Weight

418.64 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-chloro-4-iodoindazole

InChI

InChI=1S/C13H8ClIN2O2S/c14-9-6-12(15)11-8-16-17(13(11)7-9)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI Key

LDSYTQIQMLICMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC(=C3)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-4-iodo-1H-indazole (1.0 eq., 1 wt, 50 g), sodium hydroxide (2.25 eq., 0.324 wt, 16.16 g) and tetrabutylammonium hydrogensulphate (0.05 eq., 0.061 wt, 3.05 g) are stirred in THF (9.5 vols, 475 ml) at 20±3° C. under a nitrogen atmosphere for 1 hr. The mixture is cooled to 15±3° C. and benzenesulfonyl chloride (1.10 eq., 0.51 vols, 25.5 ml) was added dropwise over 20 mins maintaining the reaction temperature at <25° C. and is washed in with THF (0.5 vols, 25 ml). The resulting mixture is then stirred under a nitrogen atmosphere at 20±3° C. for at least 1 hr before checking for completion by HPLC. The reaction mixture is then added to 0.25 M hydrochloric acid solution (18 vols, 900 ml) cooled to 0±3° C. over 15 minutes maintaining the temperature of the aqueous suspension at <20° C. This is washed in with 0.25M hydrochloric acid solution (2 vols, 100 ml). The resulting orange suspension is then stirred at 2±3° C. for at least 1 hr. The solid is filtered, washed with water (2×3 vols, 2×150 ml) and sucked dry for 20 mins, then dried under high vacuum at 40° C. (±3° C.) to constant probe temperature to afford 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole as an orange solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
catalyst
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two

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